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2''-O-acetyl-ADP-D-ribose -

2''-O-acetyl-ADP-D-ribose

Catalog Number: EVT-10906687
CAS Number:
Molecular Formula: C17H25N5O15P2
Molecular Weight: 601.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2''-O-acetyl-ADP-D-ribose is a nucleotide-sugar having ADP as the nucleotide fragment and 2-O-acetyl-D-ribofuranos-5-yl as the sugar component. It is a conjugate acid of a 2''-O-acetyl-ADP-D-ribose(2-).
An acetyl ester of ADENOSINE DIPHOSPHATE RIBOSE formed during NAD-dependent deacetylation of proteins by SIRTUINS. The acetate group resides on the ribose ring where nicotinamide was cleaved from NAD during the reaction. Several isomers of O-acetyl-ADP-ribose have been isolated from the reaction.
Overview

2'-O-acetyl-ADP-D-ribose, also known as O-acetyl-ADP-ribose, is a metabolite derived from nicotinamide adenine dinucleotide, playing a significant role in cellular signaling and metabolism. It is particularly involved in the deacetylation processes mediated by sirtuins, a family of enzymes that regulate various cellular functions including gene expression, DNA repair, and apoptosis. This compound exists predominantly as a mixture of two isomers: 2'-O-acetyl-ADP-D-ribose and 3'-O-acetyl-ADP-D-ribose, which are generated through enzymatic and non-enzymatic pathways.

Source

The primary source of 2'-O-acetyl-ADP-D-ribose is the enzymatic cleavage of nicotinamide adenine dinucleotide by sirtuins during deacetylation reactions. The reaction involves the transfer of an acetyl group from acetylated lysine residues to the ribose moiety of nicotinamide adenine dinucleotide, yielding deacetylated proteins and 2'-O-acetyl-ADP-D-ribose as products .

Classification

2'-O-acetyl-ADP-D-ribose is classified as a nucleotide derivative. It falls under the category of ribonucleotides due to its ribose sugar component and is further categorized as an acetylated derivative of ADP-ribose.

Synthesis Analysis

Methods

The synthesis of 2'-O-acetyl-ADP-D-ribose can be achieved through various methods:

  1. Enzymatic Synthesis: This method utilizes specific enzymes such as NAD-glycosylhydrolase from Aplysia californica. In this approach, nicotinamide adenine dinucleotide is incubated with sodium acetate at an acidic pH, leading to the generation of 2'-O-acetyl-ADP-D-ribose through enzymatic action .
  2. Non-Enzymatic Synthesis: A straightforward one-step synthesis can be performed by mixing nicotinamide adenine dinucleotide with sodium acetate in acetic acid under controlled conditions. This method has been shown to yield both isomers efficiently .

Technical Details

The enzymatic synthesis typically requires precise control over pH and temperature to ensure optimal enzyme activity. In contrast, the non-enzymatic route benefits from simplicity and rapid reaction conditions but may require purification steps to isolate the desired product.

Molecular Structure Analysis

Structure

The molecular structure of 2'-O-acetyl-ADP-D-ribose features a ribose sugar linked to an adenosine diphosphate moiety with an acetyl group attached at the 2' position of the ribose. The structural formula can be represented as follows:

C13H17N5O7\text{C}_{13}\text{H}_{17}\text{N}_{5}\text{O}_{7}

Data

The exact mass of 2'-O-acetyl-ADP-D-ribose is approximately 307.0793 g/mol . Structural analysis using techniques such as nuclear magnetic resonance spectroscopy has confirmed its configuration and stereochemistry.

Chemical Reactions Analysis

Reactions

2'-O-acetyl-ADP-D-ribose participates in several biochemical reactions:

  1. Deacetylation: It acts as a substrate for enzymes like sirtuins, which catalyze the removal of acetyl groups from proteins while producing nicotinamide and ADP-ribose .
  2. Hydrolysis: The compound can undergo hydrolysis, particularly in the presence of water, leading to the formation of ADP-ribose and acetate. This reaction is facilitated by enzymes such as MacroD1, which exhibit esterase activity towards O-acetylated compounds .

Technical Details

Kinetic studies have shown that hydrolysis follows a concerted mechanism involving transition states characterized by significant bond rearrangements. The transition state analysis reveals bond lengths indicative of simultaneous nucleophilic attack and leaving group departure during hydrolysis .

Mechanism of Action

Process

The mechanism by which 2'-O-acetyl-ADP-D-ribose functions primarily revolves around its role as a signaling molecule in cellular processes:

  1. Sirtuin Activation: Upon binding to sirtuins, it facilitates the deacetylation of target proteins, which can lead to alterations in gene expression and metabolic pathways.
  2. Cell Signaling: As a metabolite generated during deacetylation reactions, it may influence various signaling cascades within the cell, particularly those associated with stress responses and metabolic regulation .

Data

Research indicates that 2'-O-acetyl-ADP-D-ribose can inhibit oocyte maturation in certain models, demonstrating its potential role in reproductive biology .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water due to its polar nature.

Chemical Properties

Relevant analyses indicate that it maintains structural integrity during standard laboratory manipulations but may degrade under prolonged exposure to heat or acidic conditions.

Applications

Scientific Uses

2'-O-acetyl-ADP-D-ribose has several important applications in scientific research:

  1. Biochemical Studies: It serves as a critical substrate for studying sirtuin activity and understanding protein deacetylation mechanisms.
  2. Cellular Signaling Research: Its role in cell signaling pathways makes it valuable for research into cancer biology and metabolic disorders.
  3. Drug Development: Investigating its interactions with proteins may lead to novel therapeutic strategies targeting metabolic diseases or aging-related conditions.
Enzymatic Synthesis and Catalytic Mechanisms

Role of Sirtuin Family Proteins in Biosynthesis

The sirtuin family of proteins, classified as class III histone deacetylases, serves as the primary enzymatic machinery for the biosynthesis of 2′-O-acetyl-ADP-ribose. These enzymes are evolutionarily conserved from bacteria to humans and function as nicotinamide adenine dinucleotide (NAD+)-dependent deacetylases. The founding member, Saccharomyces cerevisiae Silent Information Regulator 2 (Sir2), catalyzes the deacetylation of acetylated lysine residues on histone and non-histone substrates, coupling this reaction with NAD+ hydrolysis to produce 2′-O-acetyl-ADP-ribose and nicotinamide [1] [7]. This reaction links epigenetic regulation to cellular metabolism, as NAD+ availability directly modulates sirtuin activity.

Structurally, sirtuins possess a conserved catalytic core domain of approximately 260 amino acids, organized into two globular domains: a large Rossmann-fold domain (for NAD+ binding) and a small domain comprising helical and zinc-binding modules (for substrate recognition) [7] [8]. The zinc-binding module, characterized by Cys-X-X-Cys motifs, is essential for enzymatic activity, as mutations in these residues abolish deacetylation function. Eukaryotes express multiple sirtuin isoforms with distinct subcellular localizations and substrate specificities. For example, yeast encodes five sirtuins (Sir2, Hst1–Hst4), while humans possess seven (Sirt1–Sirt7), each contributing differentially to 2′-O-acetyl-ADP-ribose production based on their cellular context [3] [7].

Quantitative studies in Saccharomyces cerevisiae confirm that sirtuins are indispensable for cellular 2′-O-acetyl-ADP-ribose synthesis. Wild-type yeast exhibit endogenous 2′-O-acetyl-ADP-ribose concentrations of 0.56 ± 0.13 μM, whereas strains lacking all five sirtuins (Sir2, Hst1–Hst4) show undetectable levels. Notably, deletion of the highly active sirtuin Hst2 reduces 2′-O-acetyl-ADP-ribose to 0.37 ± 0.12 μM, underscoring its major biosynthetic role [3].

Table 1: Sirtuin Homologs and Their Roles in 2′-O-Acetyl-ADP-ribose Biosynthesis

OrganismSirtuin HomologCellular RoleContribution to OAADPr
S. cerevisiaeSir2Transcriptional silencing at telomeres, rDNAPrimary producer
S. cerevisiaeHst2Cytoplasmic deacetylaseMajor contributor (37% of total)
Homo sapiensSIRT1Nuclear deacetylaseImplicated in gene silencing
Homo sapiensSIRT2Cytoplasmic/nuclear tubulin deacetylaseConfirmed OAADPr producer
Drosophila melanogasterdSir2Heterochromatin formationEvolutionarily conserved producer [1] [3] [6]

NAD+-Dependent Deacetylation Reaction Dynamics

The sirtuin-catalyzed synthesis of 2′-O-acetyl-ADP-ribose is a multistep reaction requiring precise coordination between NAD+ cleavage and acetyl group transfer. The mechanism begins with the nucleophilic attack of the acetyl oxygen from the acetylated lysine substrate on the C1′ position of the nicotinamide ribose in NAD+, facilitated by lone pair donation from the lysine nitrogen. This results in nicotinamide expulsion and formation of a 1′-O-alkylamidate intermediate [8] [9]. A conserved histidine residue (His135 in yeast Hst2) then deprotonates the 3′-hydroxyl group of the intermediate, enabling it to deprotonate the adjacent 2′-hydroxyl group. The activated 2′-hydroxyl subsequently attacks the carbonyl carbon of the acetyl group, forming a strained 1′,2′-cyclic intermediate [8].

Resolution of this cyclic intermediate involves hydrolysis: a water molecule, positioned and activated by asparagine (Asn116), attacks the acyl-oxonium carbon. This step is coupled with proton transfer from the lysine nitrogen to His135, releasing the deacetylated lysine and generating 2′-O-acetyl-ADP-ribose [8]. The reaction is energetically demanding (ΔG ≈ −8.2 kcal/mol), comparable to ATP hydrolysis, highlighting the metabolic cost of sirtuin-mediated deacetylation [2].

Key catalytic residues include:

  • Asp118: Disrupts electronic resonance in NAD+ by rotating the carboxamide group, weakening the glycosidic bond.
  • Phe44 and Pro42: Form a "gatekeeping" loop that sequesters the nicotinamide-binding pocket post-cleavage, preventing nicotinamide exchange and rebinding [8].
  • Arg45: Stabilizes the high-energy 1′-O-alkylamidate intermediate through electrostatic interactions [8].

Kinetic analyses reveal that sirtuins operate under single-turnover conditions in vivo, with rapid quenching experiments confirming 2′-O-acetyl-ADP-ribose as the initial enzymatic product [1] [3].

Table 2: Key Steps in Sirtuin-Catalyzed 2′-O-Acetyl-ADP-ribose Formation

StepMolecular EventCatalytic Residues InvolvedIntermediate Formed
1Nucleophilic attack of acetyl-lysine on NAD+Asp118 (polarizes NAD+)None (transition state)
2Nicotinamide expulsionPhe44/Pro42 (block rebinding)1′-O-alkylamidate
3CyclizationHis135 (deprotonates 2′-OH)1′,2′-Cyclic intermediate
4HydrolysisAsn116 (activates water)2′-O-Acetyl-ADP-ribose [8] [1]

Regiochemical Specificity: 2′- vs. 3′-O-Acetyl Isomer Formation

Regiochemical specificity in sirtuin catalysis is unequivocally directed toward 2′-O-acetyl-ADP-ribose as the primary enzymatic product. Structural analyses using NMR and mass spectrometry demonstrate that the initial product released from the sirtuin active site is the 2′-isomer, with no detectable 1′- or 3′-isomers formed during the catalytic step [1] [9]. This specificity arises from the geometric constraints of the sirtuin active site, which positions the 2′-hydroxyl group proximal to the acetyl-lysine carbonyl carbon. The catalytic histidine (His135) optimally orients the 2′-hydroxyl for nucleophilic attack, while the 3′-hydroxyl remains hydrogen-bonded to adjacent residues but is sterically inaccessible for acetyl transfer [8].

The exclusive formation of the 2′-regioisomer was confirmed through rapid-quenching experiments under single-turnover conditions, which trap the enzymatic product before equilibration. In these studies, only 2′-O-acetyl-ADP-ribose is observed immediately after catalysis [1]. However, once released into bulk solution, the 2′-isomer undergoes non-enzymatic intramolecular transesterification, yielding 3′-O-acetyl-ADP-ribose. The two isomers equilibrate to a near 1:1 ratio (48:52) at neutral pH due to comparable thermodynamic stability [1].

Heteronuclear multiple-bond correlation spectroscopy (HMBC) unambiguously distinguishes the isomers: the 2′-isomer exhibits a characteristic correlation between the acetyl carbonyl carbon and the ribose 2′-carbon, while the 3′-isomer shows a correlation to the 3′-carbon [1].

Table 3: Physicochemical Properties of 2′- vs. 3′-O-Acetyl-ADP-ribose Isomers

Property2′-O-Acetyl-ADP-ribose3′-O-Acetyl-ADP-riboseAnalytical Method
Initial enzymatic productYesNoRapid quenching + MS
13C NMR chemical shift (acetyl carbonyl)174.2 ppm174.5 ppmHMBC NMR
Ribose carbon linkage2′-C (83.2 ppm)3′-C (74.8 ppm)13C NMR
Thermodynamic stabilitySlightly less stableSlightly more stableEquilibrium constants
Biological activityBinds macrodomainsReduced ion channel activationTRPM2 gating assays [1] [2] [9]

Intramolecular Transesterification and Solution-Phase Equilibria

Post-catalytic release of 2′-O-acetyl-ADP-ribose into the cellular milieu initiates spontaneous intramolecular transesterification, resulting in isomerization to 3′-O-acetyl-ADP-ribose. This non-enzymatic reaction proceeds via a nucleophilic substitution mechanism where the ribose 3′-hydroxyl attacks the acetyl carbonyl carbon, forming a pentavalent transition state that collapses to the 3′-isomer [1]. The reaction is first-order and pH-dependent, with maximal rates observed at neutral to slightly alkaline conditions (pH 7.0–8.0) where hydroxyl groups are partially deprotonated [3].

At equilibrium (reached within minutes in physiological buffers), the ratio of 2′:3′ isomers stabilizes at approximately 48:52. This equilibrium favors the 3′-isomer by a marginal free energy difference (ΔG ≈ −0.2 kcal/mol), attributed to reduced steric strain in the 3′-configuration [1]. The interconversion mechanism involves:

  • Ionization: Deprotonation of the 3′-hydroxyl.
  • Nucleophilic Attack: 3′-O− attacks the carbonyl carbon of the 2′-acetyl ester.
  • Tetrahedral Intermediate: Formation and collapse, expelling the 2′-hydroxyl.

Cellular enzymes modulate this equilibrium by metabolizing one or both isomers:

  • Nudix Hydrolases (e.g., Ysa1): Hydrolyze both isomers to AMP and 2-/3-O-acetylribose-5-phosphate, lowering total cellular 2′-O-acetyl-ADP-ribose concentrations [2] [3]. Deletion of YSA1 in yeast increases 2′-O-acetyl-ADP-ribose levels by 52% (to 0.85 ± 0.24 μM) [3].
  • Macrodomains (e.g., MacroD1/D2): Specifically hydrolyze the acetyl group from both isomers, yielding ADP-ribose and acetate [2] [9]. These enzymes exhibit higher activity toward the 3′-isomer due to preferential binding affinity [9].
  • Acetyltransferases: Utilize 2′-O-acetyl-ADP-ribose as an acetyl donor for unknown nuclear substrates, further shifting the equilibrium [2].

The dynamic isomer equilibrium allows 2′-O-acetyl-ADP-ribose to function as a molecular "switch," with each isomer potentially engaging distinct biological targets. For example, the 2′-isomer preferentially activates the TRPM2 cation channel and binds histone macroH2A1.1, while the 3′-isomer shows reduced efficacy [2] [6].

Table 4: Cellular Factors Modulating the 2′/3′-OAADPr Equilibrium

ModulatorClassEffect on EquilibriumCatalytic Action
Ysa1/NudT5Nudix hydrolaseDepletes both isomersCleaves pyrophosphate bond → AMP + acetylribose-5-phosphate
MacroD1/D2/ARH3MacrodomainDepletes both isomersHydrolyzes acetyl group → ADP-ribose + acetate
Nuclear acetyltransferaseTransferaseDepletes 2′-isomerTransfers acetyl group to unknown acceptor
pH > 8.0Solution chemistryFavors 3′-isomerAccelerates transesterification rate [1] [2] [3]

Properties

Product Name

2''-O-acetyl-ADP-D-ribose

IUPAC Name

[(3R,4R,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2,4-dihydroxyoxolan-3-yl] acetate

Molecular Formula

C17H25N5O15P2

Molecular Weight

601.4 g/mol

InChI

InChI=1S/C17H25N5O15P2/c1-6(23)34-13-11(25)8(36-17(13)27)3-33-39(30,31)37-38(28,29)32-2-7-10(24)12(26)16(35-7)22-5-21-9-14(18)19-4-20-15(9)22/h4-5,7-8,10-13,16-17,24-27H,2-3H2,1H3,(H,28,29)(H,30,31)(H2,18,19,20)/t7-,8-,10-,11-,12-,13-,16-,17?/m1/s1

InChI Key

BFNOPXRXIQJDHO-YDKGJHSESA-N

Canonical SMILES

CC(=O)OC1C(C(OC1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@H](OC1O)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O

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